molecular formula C21H18ClN3O B12057797 [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride

Katalognummer: B12057797
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: HDBXFMBKCWAQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is a chemical compound known for its applications in click labeling and fluorescence studies. It has a molecular formula of C21H18ClN3O and a molecular weight of 363.84 g/mol . This compound is characterized by its blue fluorescence when dissolved in methanol, making it useful in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves the reaction of 5-amino-9H-benzo[a]phenoxazin-9-ylidene with 2-propynylamine under specific conditions. The reaction typically requires a solvent such as methanol and is conducted at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a reduced amine .

Wissenschaftliche Forschungsanwendungen

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves its interaction with specific molecular targets. The compound’s fluorescence is due to its ability to absorb light at a specific wavelength (λex 633 nm) and emit light at a different wavelength (λem 671 nm). This property is exploited in various imaging and labeling techniques .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C21H18ClN3O

Molekulargewicht

363.8 g/mol

IUPAC-Name

dimethyl-[5-(prop-2-ynylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C21H17N3O.ClH/c1-4-11-22-18-13-20-21(16-8-6-5-7-15(16)18)23-17-10-9-14(24(2)3)12-19(17)25-20;/h1,5-10,12-13H,11H2,2-3H3;1H

InChI-Schlüssel

HDBXFMBKCWAQCT-UHFFFAOYSA-N

Kanonische SMILES

C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NCC#C)OC2=C1)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.